![molecular formula C17H21NO4 B2725163 2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1232784-62-1](/img/structure/B2725163.png)
2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol
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Description
Scientific Research Applications
Enzymatic Modification and Antioxidant Capacity
2,6-Dimethoxyphenol, a structurally related phenolic compound, has been studied for its enzymatic modification to produce compounds with higher antioxidant capacities. The use of laccase-mediated oxidation in aqueous-organic media has demonstrated the production of dimers with significantly enhanced antioxidant activities, showcasing the potential of enzymatic modifications for producing bioactive compounds with improved functional properties (Adelakun et al., 2012).
Coordination Chemistry
Research in coordination chemistry has developed mixed-valence oxovanadium(IV/V) dinuclear entities incorporating heptadentate ligands, which include compounds structurally similar to 2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol. These studies offer insights into the synthesis, structure, and spectroscopic properties of complexes that could have implications in catalysis, magnetic materials, and potential therapeutic applications (Mondal et al., 2005).
Organic Synthesis
The versatility of phenolic compounds in organic synthesis is highlighted by studies on C–C bond activation and the formation of complex molecules. For example, research on rhodium-mediated C–C bond activation of phenols demonstrates the potential for creating complex organometallic structures, which could be useful in developing new synthetic methodologies and materials (Baksi et al., 2007).
Additional Research Applications
Other scientific investigations into related compounds and their reactions, such as selective cleavage and acylation reactions, further underscore the broad utility of phenolic compounds in chemical synthesis. These reactions provide pathways to ortho-acylated catechols, significant in supramolecular chemistry, natural product synthesis, and the development of flavors, fragrances, and pesticides (Adogla et al., 2012).
properties
IUPAC Name |
2-[(3,5-dimethoxyanilino)methyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-4-22-16-7-5-6-12(17(16)19)11-18-13-8-14(20-2)10-15(9-13)21-3/h5-10,18-19H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHIZWPFVJELRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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